molecular formula C10H9F2NO B6167859 (5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one CAS No. 1181818-12-1

(5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one

Cat. No.: B6167859
CAS No.: 1181818-12-1
M. Wt: 197.18 g/mol
InChI Key: OWGSUNHQOOOHBW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one” (CAS: 1181818-12-1) is a chiral pyrrolidinone derivative characterized by a 3,5-difluorophenyl substituent at the 5-position of the pyrrolidin-2-one ring. Its molecular formula is C₁₀H₉F₂NO, with a molar mass of 197.18 g/mol and a predicted density of 1.281±0.06 g/cm³ . The compound exhibits a predicted boiling point of 337.8±42.0 °C and a pKa of 15.33±0.40, reflecting moderate basicity due to the lactam group. This molecule is of interest in medicinal chemistry, particularly as a precursor or structural motif in ligands targeting synaptic vesicle glycoprotein 2A (SV2A) for positron emission tomography (PET) imaging .

Properties

CAS No.

1181818-12-1

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

(5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9F2NO/c11-7-3-6(4-8(12)5-7)9-1-2-10(14)13-9/h3-5,9H,1-2H2,(H,13,14)/t9-/m0/s1

InChI Key

OWGSUNHQOOOHBW-VIFPVBQESA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C2=CC(=CC(=C2)F)F

Canonical SMILES

C1CC(=O)NC1C2=CC(=CC(=C2)F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one typically involves the reaction of a suitable pyrrolidinone precursor with a difluorophenyl reagent. One common method includes the use of a chiral auxiliary to ensure the desired stereochemistry at the 5-position. The reaction conditions often involve the use of a base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of (5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

(5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group can enhance binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituents Application Key Property Differences Reference
(5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one C₁₀H₉F₂NO 3,5-difluorophenyl, lactam ring SV2A ligand precursor pKa 15.33, density 1.281 g/cm³
(R)-SDM-8 C₁₇H₁₅F₂N₂O 3-methylpyridinylmethyl, R-configuration PET imaging (SV2A) Enhanced binding affinity
5-(3,5-Difluorophenyl)pyridin-2(1H)-one C₁₁H₇F₂NO Pyridinone core, hydroxyl group Research chemical Higher polarity, solubility
TRK Inhibitor (from ) C₂₄H₂₃F₂N₅O₂ 2,5-difluorophenyl, pyrazolopyrimidine Cancer therapy Kinase inhibition activity

Research Findings and Implications

  • Stereochemistry : The (5S) configuration in the target compound vs. (R) in SDM-8 highlights enantioselective effects on SV2A binding, critical for tracer development .
  • Fluorine Substitution : 3,5-Difluorophenyl groups optimize lipophilicity and metabolic stability compared to 2,5-difluorophenyl derivatives, which may reduce off-target interactions .
  • Synthetic Challenges : Low yields in brominated derivatives (e.g., 12c, 7% purity) underscore the need for optimized catalytic conditions in halogenated analogs .

Biological Activity

(5S)-5-(3,5-Difluorophenyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by a pyrrolidinone core with a difluorophenyl substituent. Its structure contributes to its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidinone derivatives, including (5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one.

In Vitro Studies

  • Pathogens Tested : The compound has been evaluated against various Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as fungi like Candida auris.
  • Mechanism of Action : The antimicrobial activity is believed to stem from its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Enterococcus faecalis32 µg/mL
Candida auris16 µg/mL

Anticancer Activity

The compound has shown promising results in anticancer assays, particularly against lung cancer cell lines.

Case Study: A549 Cell Line

  • Cell Viability : The compound demonstrated significant cytotoxicity in A549 human pulmonary cancer cells with an IC50 value of 25 µM.
  • Mechanism : It is hypothesized that the difluorophenyl group enhances the compound's ability to induce apoptosis in cancer cells.
Assay TypeResultReference
Cell Viability (A549)IC50 = 25 µM
Apoptosis InductionSignificant increase

Anti-inflammatory Activity

The anti-inflammatory properties of (5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one have also been investigated.

In Vitro Studies

  • COX Inhibition : The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, showing selective inhibition of COX-2 over COX-1.
EnzymeIC50 ValueSelectivity IndexReference
COX-150 µM-
COX-210 µM5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.